BAY 38-7271

Description

Structure

3D Structure

Properties

IUPAC Name |

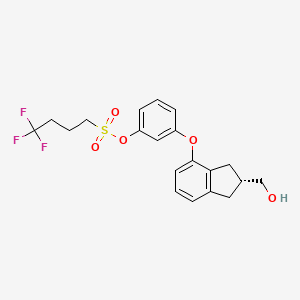

[3-[[(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yl]oxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3O5S/c21-20(22,23)8-3-9-29(25,26)28-17-6-2-5-16(12-17)27-19-7-1-4-15-10-14(13-24)11-18(15)19/h1-2,4-7,12,14,24H,3,8-11,13H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJURALZPEJKKOV-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701010009 | |

| Record name | 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212188-60-8 | |

| Record name | 3-[[(2R)-2,3-Dihydro-2-(hydroxymethyl)-1H-inden-4-yl]oxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212188-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-38-7271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212188608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KN-387271 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRX4T6TMUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BAY 38-7271 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of BAY 38-7271

Introduction

This compound, also known as KN 38-7271, is a structurally novel, synthetic diarylether sulfonylester developed by Bayer AG.[1][2] It has been identified as a potent cannabinoid receptor agonist with significant neuroprotective properties.[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular targets, signaling pathways, and pharmacological effects observed in preclinical models. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action of this compound is its function as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][5] These receptors are G-protein coupled receptors (GPCRs) that are key components of the endocannabinoid system.[6][7] this compound demonstrates high affinity for both human and rat cannabinoid receptors, binding with nanomolar potency.[1][2] Its agonism at these receptors initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.[2][8] The CB1 receptor-mediated mechanism of its neuroprotective and other in vivo effects has been confirmed by the blockade of these effects with selective CB1 receptor antagonists.[2]

Signaling Pathway of this compound

Upon binding to CB1 and CB2 receptors, this compound induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation triggers several downstream intracellular signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and the activation of inwardly rectifying K⁺ channels (leading to neuronal hyperpolarization).

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also stimulate the MAPK signaling cascade, including pathways like ERK1/2, which are involved in regulating cell survival and plasticity.[9]

These signaling events collectively contribute to the modulation of neuronal excitability, reduction of excitotoxicity, and promotion of cell survival, which are critical for the neuroprotective effects observed after brain injury.[9][10]

Quantitative Data Summary

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below for easy comparison.

Table 1: Receptor Binding Affinity

| Receptor Target | Source | Kᵢ (nM) | Reference |

| Cannabinoid CB1 | Recombinant Human | 1.85 | [11] |

| Cannabinoid CB1 | Rat Brain / Human Cortex | 0.46 - 1.85 | [2] |

| Cannabinoid CB1 | Not Specified | 2.91 | [1][5] |

| Cannabinoid CB2 | Recombinant Human | 5.96 | [11] |

| Cannabinoid CB2 | Not Specified | 4.24 | [1][5] |

Table 2: In Vivo Pharmacological Effects in Rats

| Assay | Endpoint | Dose / Route | Result | Reference |

| Hypothermia | Body Temperature Reduction | 6 µg/kg (i.v.) | Minimal Effective Dose | [2] |

| Hypothermia | Body Temperature Reduction | 0.02 mg/kg (i.v.) | ED₅₀ | [5] |

| Drug Discrimination | Generalization to CP 55,940 | 3 µg/kg (i.v.) | Complete Generalization | [2] |

Table 3: Neuroprotective and Anti-Edema Efficacy in Rat Models

| Model | Treatment Protocol | Dose | Infarct Volume / Edema Reduction | Reference |

| Subdural Hematoma (SDH) | 4h infusion, immediate | 100 ng/kg/h | 70% | [2] |

| Subdural Hematoma (SDH) | 4h infusion, 3h delay | 300 ng/kg/h | 59% | [2] |

| Subdural Hematoma (SDH) | 1h infusion, immediate | 0.1 µg/kg | 65% | [8] |

| Subdural Hematoma (SDH) | 15min infusion, 5h delay | 3 µg/kg | 64% | [8] |

| Transient MCAO | Not specified | 1 ng/kg/h | 91% (Cortex) | [8] |

| Transient MCAO | Not specified | 10 ng/kg/h | 53% (Striatum) | [8] |

| Subdural Hematoma (SDH) | 24h post-SDH | 250 ng/kg/h | 28% (Intracranial Pressure) | [8] |

| Subdural Hematoma (SDH) | 24h post-SDH | 250 ng/kg/h | 20% (Brain Water Content) | [8] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies, which are detailed below.

[³⁵S]GTPγS Binding Assay

This functional assay was used to confirm the agonist activity of this compound at CB1 receptors.[2][8]

-

Objective: To measure the activation of G-proteins by the receptor upon agonist binding.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from rat brain or recombinant cell lines) are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.

-

Binding: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation & Detection: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide via rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting, which is proportional to the extent of G-protein activation.

-

In Vivo Neuroprotection Models

The potent neuroprotective effects of this compound were evaluated in established rat models of traumatic brain injury and stroke.[2][3][8]

-

Objective: To assess the ability of this compound to reduce neuronal damage and brain swelling following an induced brain injury.

-

Models:

-

General Protocol:

-

Animal Preparation: Rats are anesthetized, and baseline physiological parameters are monitored.

-

Injury Induction: The specific brain injury (SDH or MCAO) is surgically induced.

-

Drug Administration: this compound or vehicle is administered, typically via intravenous infusion, at various doses and time points (immediately or delayed) relative to the injury.

-

Endpoint Analysis: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume (area of dead tissue). For edema studies, brain water content and intracranial pressure are measured.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scilit.com [scilit.com]

- 3. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

- 5. Page loading... [guidechem.com]

- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 7. This compound - Immunomart [immunomart.com]

- 8. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cannabinoids and endocannabinoids as therapeutics for nervous system disorders: preclinical models and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

The Cannabinoid Receptor Agonist BAY 38-7271: A Technical Overview of its Neuroprotective Effects in Traumatic Brain Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic brain injury (TBI) remains a significant cause of mortality and long-term disability worldwide, prompting extensive research into effective neuroprotective therapies.[1] One such avenue of investigation has focused on the endocannabinoid system, a key regulator of various physiological processes in the central nervous system. BAY 38-7271, a potent and selective cannabinoid CB1/CB2 receptor agonist, has emerged as a promising candidate in preclinical TBI models.[1][2][3] This technical guide provides an in-depth overview of the neuroprotective effects of this compound in TBI, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: CB1/CB2 Receptor Agonism

This compound exerts its neuroprotective effects primarily through the activation of cannabinoid receptors CB1 and CB2.[1] These G-protein coupled receptors are integral to modulating neurotransmission, inflammation, and neuronal survival. Activation of CB1 receptors, predominantly expressed on neurons, is associated with reduced excitotoxicity and inhibition of pro-inflammatory signaling pathways.[4] CB2 receptors, primarily found on microglia and other immune cells, play a crucial role in mitigating the neuroinflammatory response following TBI.[5][6][7][8] The dual agonism of this compound on both receptor subtypes provides a multi-faceted approach to neuroprotection in the complex pathophysiology of TBI.

Quantitative Efficacy in Preclinical TBI Models

Studies in rat models of TBI have demonstrated the significant neuroprotective efficacy of this compound in reducing infarct volume and cerebral edema. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Efficacy of this compound in a Rat Acute Subdural Hematoma (SDH) Model

| Treatment Protocol | Dosage | Administration Route | Outcome Measure | Result | Reference |

| Immediate 1-hour infusion | 0.1 µg/kg | Intravenous | Infarct Volume Reduction | 65% | |

| Immediate 15-min infusion | 10 µg/kg | Intravenous | Infarct Volume Reduction | 53% | |

| Immediate 4-hour infusion | 100 ng/kg/h | Intravenous | Infarct Volume Reduction | 70% | [9] |

| 3-hour delayed 4-hour infusion | 300 ng/kg/h | Intravenous | Infarct Volume Reduction | 59% | [9] |

| 5-hour delayed 4-hour infusion | 1.0 µg/kg/h | Intravenous | Infarct Volume Reduction | 49% | |

| 5-hour delayed 15-min infusion | 3 µg/kg | Intravenous | Infarct Volume Reduction | 64% |

Table 2: Efficacy of this compound in a Rat Transient Middle Cerebral Artery Occlusion (tMCA-O) Model

| Treatment Protocol | Dosage | Administration Route | Outcome Measure | Result | Reference |

| Continuous Infusion | 1 ng/kg/h | Intravenous | Cortical Infarct Volume Reduction | 91% | |

| Continuous Infusion | 10 ng/kg/h | Intravenous | Striatal Infarct Volume Reduction | 53% |

Table 3: Effect of this compound on TBI-Induced Cerebral Edema and Intracranial Pressure (ICP)

| Treatment Protocol | Dosage | Administration Route | Outcome Measure | Result | Reference |

| Continuous Infusion | 250 ng/kg/h | Intravenous | Brain Water Content Reduction | 20% | |

| Continuous Infusion | 250 ng/kg/h | Intravenous | Intracranial Pressure Reduction | 28% |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies investigating the neuroprotective effects of this compound.

Rat Acute Subdural Hematoma (SDH) Model

This model simulates a common type of traumatic brain injury characterized by bleeding into the subdural space.

-

Animal Preparation: Male Wistar rats are anesthetized.

-

Surgical Procedure:

-

A craniotomy is performed over the right parietal cortex.

-

The dura mater is carefully opened.

-

A subdural hematoma is induced by injecting autologous venous blood over the cortical surface.

-

-

Treatment Administration: this compound or vehicle is administered intravenously at various time points and infusion durations as specified in Table 1.

-

Outcome Assessment: 24 hours post-injury, the brains are harvested for infarct volume and brain water content analysis.

Rat Transient Middle Cerebral Artery Occlusion (tMCA-O) Model

This model is used to mimic ischemic stroke, a common secondary injury mechanism in TBI.

-

Animal Preparation: Male Wistar rats are anesthetized.

-

Surgical Procedure:

-

The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A nylon monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

-

-

Treatment Administration: this compound or vehicle is administered as a continuous intravenous infusion.

-

Outcome Assessment: After 24 hours of reperfusion, brains are collected for infarct volume measurement.

Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to differentiate between viable and infarcted brain tissue.

-

Brain Sectioning: The harvested brain is sliced into coronal sections of a defined thickness (e.g., 2 mm).

-

Staining: The slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C for a specific duration (e.g., 30 minutes). Viable tissue, containing intact mitochondrial dehydrogenase enzymes, reduces TTC to a red formazan (B1609692) product. Infarcted tissue remains unstained (white).

-

Image Analysis: The stained sections are imaged, and the areas of infarction and the total area of each slice are quantified using image analysis software.

-

Volume Calculation: The infarct volume is calculated by integrating the infarct area over the thickness of the slices.

Brain Water Content Measurement

This method quantifies the extent of cerebral edema.

-

Sample Collection: A specific brain region (e.g., the cortex of the injured hemisphere) is dissected.

-

Wet Weight Measurement: The tissue sample is immediately weighed to obtain the wet weight.

-

Dry Weight Measurement: The sample is then dried in an oven at a specific temperature (e.g., 100°C) for a defined period (e.g., 24 hours) until a constant weight is achieved. This final weight is the dry weight.

-

Calculation: The brain water content is calculated as a percentage: ((Wet Weight - Dry Weight) / Wet Weight) * 100.

[³⁵S]GTPγS Binding Assay

This assay is used to determine the functional activity of G-protein coupled receptors, such as CB1 and CB2.

-

Membrane Preparation: Brain tissue is homogenized, and cell membranes containing the cannabinoid receptors are isolated through centrifugation.

-

Binding Reaction: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) in the presence of varying concentrations of this compound.

-

Separation: The receptor-bound [³⁵S]GTPγS is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter, which is proportional to the extent of G-protein activation by the receptor agonist.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are mediated through the activation of downstream signaling cascades following CB1 and CB2 receptor binding.

CB1 Receptor-Mediated Neuroprotection

Activation of neuronal CB1 receptors by this compound is hypothesized to trigger several neuroprotective pathways:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity, which can influence neuronal excitability and gene expression.

-

Activation of MAP Kinase Pathway: The extracellular signal-regulated kinase (ERK) pathway is activated, promoting cell survival and plasticity.

-

Modulation of Ion Channels: CB1 receptor activation can inhibit presynaptic calcium channels, reducing glutamate (B1630785) release and mitigating excitotoxicity. It can also activate inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced excitability.

-

Inhibition of NF-κB: This transcription factor plays a key role in the inflammatory response, and its inhibition by CB1 activation can reduce the expression of pro-inflammatory genes.[4]

CB2 Receptor-Mediated Anti-Inflammatory Effects

Activation of CB2 receptors on microglia by this compound is thought to suppress the neuroinflammatory cascade through the following mechanisms:

-

Inhibition of Microglial Activation: CB2 receptor agonism can prevent the morphological and functional activation of microglia, which are the primary immune cells of the brain.

-

Reduction of Pro-inflammatory Cytokines: The production and release of pro-inflammatory cytokines such as TNF-α and IL-1β are significantly reduced.[5][8]

-

Polarization towards M2 Phenotype: CB2 activation can promote the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype.[6][7]

-

Inhibition of NF-κB Pathway: Similar to CB1 receptors, CB2 activation in microglia can inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Pharmacokinetics and Clinical Development

A review of the in vitro and in vivo pharmacology of this compound indicates that it was safe and well-tolerated in Phase I clinical studies when administered via intravenous infusion for either 1 or 24 hours.[1] The doses required for maximal neuroprotective efficacy in animal models were significantly lower than those that induced typical cannabinoid-like side effects, suggesting a favorable therapeutic window.[1]

Pharmacokinetic studies in rats revealed information on the drug's metabolism and plasma concentrations.[1][10] this compound was licensed to KeyNeurotek Pharmaceuticals for further clinical development.[4] A Phase IIa clinical trial was initiated to investigate the efficacy, safety, and pharmacokinetics of two dose levels of this compound (also known as KN 38-7271) versus placebo in comatose patients with severe TBI. However, the development of this compound appears to have been discontinued.

Conclusion

This compound has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models of traumatic brain injury. Its dual agonism at CB1 and CB2 receptors allows it to target multiple pathological processes in the secondary injury cascade, including excitotoxicity and neuroinflammation. The quantitative data from animal studies highlight its potency and a favorable therapeutic window. While its clinical development was halted, the extensive preclinical data on this compound provide valuable insights for the development of future cannabinoid-based therapies for traumatic brain injury. The detailed experimental protocols and understanding of its signaling pathways can serve as a foundation for further research in this promising area of neuropharmacology.

References

- 1. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CB1 cannabinoid receptors are involved in neuroprotection via NF-kappa B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of CB2 Receptor in the Recovery of Mice after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB2 Receptor in Microglia: The Guardian of Self-Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective activation of cannabinoid receptor-2 reduces neuroinflammation after traumatic brain injury via alternative macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Analgesic Potential of BAY 38-7271: A Preclinical In-Depth Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 38-7271, a potent agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), has emerged as a compound of significant interest in preclinical research.[1] Developed by Bayer AG, this molecule has demonstrated notable analgesic and neuroprotective effects in various animal models.[1] This technical guide provides a comprehensive overview of the preclinical analgesic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from neuroprotective studies as a proxy for its therapeutic potential, outlining relevant experimental protocols, and visualizing critical pathways and workflows. While direct quantitative data on its analgesic efficacy is limited in the public domain, this guide synthesizes the available information to offer valuable insights for the scientific community.

Mechanism of Action: CB1/CB2 Receptor Agonism

This compound exerts its pharmacological effects primarily through the activation of CB1 and CB2 receptors, which are key components of the endocannabinoid system. These G protein-coupled receptors (GPCRs) are integral in modulating pain perception, inflammation, and neuronal activity.

-

CB1 Receptors: Predominantly located in the central nervous system (CNS), including the brain and spinal cord, CB1 receptors play a crucial role in mediating the psychoactive and analgesic effects of cannabinoids. Their activation typically leads to the inhibition of neurotransmitter release.

-

CB2 Receptors: Primarily found in peripheral tissues, particularly on immune cells, CB2 receptors are critically involved in modulating inflammation and immune responses. Their activation is generally not associated with psychoactive effects, making them an attractive target for analgesic drug development.

This compound is a full agonist with high affinity for both CB1 and CB2 receptors, with Ki values of 2.91nM at CB1 and 4.24nM at CB2.[2] This dual agonism suggests a multifaceted approach to analgesia, targeting both central and peripheral pain pathways, as well as inflammatory processes.

Signaling Pathway of CB1/CB2 Receptor Activation

The binding of this compound to CB1 and CB2 receptors initiates a cascade of intracellular signaling events, primarily through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of various ion channels. The activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels ultimately result in a decrease in neuronal excitability and a reduction in the release of pro-nociceptive neurotransmitters.

Quantitative Data from Preclinical Neuroprotective Models

| Preclinical Model | Species | Endpoint Measured | Dosage of this compound | Outcome | Citation |

| Traumatic Brain Injury (Subdural Hematoma) | Rat | Infarct Volume Reduction | 100 ng/kg/h (4-hour infusion) | 70% reduction | [3] |

| Traumatic Brain Injury (Subdural Hematoma) | Rat | Infarct Volume Reduction | 300 ng/kg/h (4-hour infusion, 3-hour delay) | 59% reduction | [3] |

| Traumatic Brain Injury (Subdural Hematoma) | Rat | Infarct Volume Reduction | 0.1 µg/kg (1-hour infusion) | 65% reduction | [4] |

| Traumatic Brain Injury (Subdural Hematoma) | Rat | Infarct Volume Reduction | 10 µg/kg (15-minute infusion) | 53% reduction | [4] |

| Traumatic Brain Injury (Subdural Hematoma) | Rat | Infarct Volume Reduction | 3 µg/kg (15-minute infusion, 5-hour delay) | 64% reduction | [4] |

| Transient Middle Cerebral Artery Occlusion | Rat | Infarct Volume Reduction (Cortex) | 1 ng/kg/h | 91% reduction | [4] |

| Transient Middle Cerebral Artery Occlusion | Rat | Infarct Volume Reduction (Striatum) | 10 ng/kg/h | 53% reduction | [4] |

| Traumatic Brain Injury (Subdural Hematoma) | Rat | Intracranial Pressure Reduction | 250 ng/kg/h | 28% reduction | [4] |

| Traumatic Brain Injury (Subdural Hematoma) | Rat | Brain Water Content Reduction | 250 ng/kg/h | 20% reduction | [4] |

Experimental Protocols for Preclinical Pain Models

Standard preclinical models are employed to assess the analgesic properties of novel compounds. While specific protocols for this compound in these models were not detailed in the provided search results, the following are generalized methodologies for key assays.

Tail-Flick Test

This test is used to evaluate the spinal analgesic effects of a compound against a thermal stimulus.

-

Apparatus: A tail-flick meter with a radiant heat source.

-

Procedure:

-

The rat is gently restrained, and its tail is placed over the heat source.

-

The time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.

-

A cut-off time is established to prevent tissue damage.

-

Baseline latencies are measured before drug administration.

-

This compound would be administered (e.g., intravenously or intraperitoneally) at varying doses.

-

Tail-flick latencies are re-measured at predetermined time points after administration.

-

The percentage of maximal possible effect (%MPE) is calculated to determine the analgesic response.

-

Hot Plate Test

This model assesses the supraspinal analgesic response to a thermal stimulus.

-

Apparatus: A hot plate apparatus with a controlled surface temperature.

-

Procedure:

-

The animal is placed on the heated surface of the hot plate.

-

The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.

-

A cut-off time is used to avoid injury.

-

A baseline latency is established before treatment.

-

Following the administration of this compound, the latency to respond is measured again at various time intervals.

-

An increase in response latency indicates an analgesic effect.

-

Formalin Test

This model is used to assess a compound's efficacy against both acute and persistent inflammatory pain.

-

Apparatus: A transparent observation chamber.

-

Procedure:

-

A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.

-

The animal is then placed in the observation chamber.

-

Nociceptive behaviors (e.g., licking, biting, or flinching of the injected paw) are observed and quantified over a set period, typically divided into two phases:

-

Phase 1 (0-5 minutes post-injection): Represents acute, non-inflammatory pain.

-

Phase 2 (15-60 minutes post-injection): Represents inflammatory pain.

-

-

This compound would be administered prior to the formalin injection.

-

A reduction in the duration or frequency of nociceptive behaviors in either phase indicates an analgesic effect.

-

Experimental Workflow for Preclinical Pain Assessment

The following diagram illustrates a generalized workflow for evaluating the analgesic potential of a test compound like this compound in a preclinical setting.

Conclusion and Future Directions

This compound stands out as a potent dual CB1/CB2 receptor agonist with significant promise, as evidenced by its robust neuroprotective effects in preclinical models. While direct and detailed quantitative data on its analgesic properties are currently limited in the accessible literature, its mechanism of action strongly suggests a high potential for efficacy in various pain states, including neuropathic and inflammatory pain. The profound neuroprotective activity observed at very low doses further underscores its potency and potential therapeutic window.

Future research should focus on conducting and publishing detailed studies on the analgesic effects of this compound in established preclinical pain models. Determining dose-response relationships, ED50 values, and efficacy in models of chronic pain will be crucial for advancing this compound toward clinical development for pain management. Such data will be invaluable for drug development professionals and researchers seeking novel, non-opioid analgesics.

References

- 1. This compound [medbox.iiab.me]

- 2. pain formalin test: Topics by Science.gov [science.gov]

- 3. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY 38-7271: A Technical Overview of a Potent Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 38-7271 is a potent, synthetic cannabinoid receptor agonist that has demonstrated significant therapeutic potential in preclinical research, particularly in the context of neuroprotection. Developed by Bayer AG, this diarylether sulfonylester has been a subject of interest for its high affinity and efficacy at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, based on publicly available data.

Chemical Structure and Properties

This compound, with the IUPAC name (−)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluorobutyl-1-sulfonate, is a structurally complex small molecule. Its chemical identity is well-defined by its CAS number, molecular formula, and other identifiers.

| Property | Value | Source |

| IUPAC Name | (−)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluorobutyl-1-sulfonate | [1] |

| CAS Number | 212188-60-8 | [1] |

| Chemical Formula | C₂₀H₂₁F₃O₅S | [1] |

| Molar Mass | 430.44 g·mol⁻¹ | [1] |

| SMILES | FC(F)(F)CCCS(=O)(=O)Oc химическая формулаc(Oc1cccc2c1C--INVALID-LINK--CO)c3 | [1] |

Below is a two-dimensional representation of the chemical structure of this compound.

Synthesis

A generalized synthetic approach for diarylether sulfonate compounds, such as this compound, would likely involve a multi-step process. A hypothetical workflow is presented below to illustrate the potential key transformations.

Disclaimer: This diagram represents a generalized and hypothetical synthesis route and does not reflect the actual, verified synthesis protocol for this compound.

Biological Activity and Experimental Data

This compound is a potent agonist at both CB1 and CB2 receptors, with high binding affinity. The following table summarizes the reported in vitro binding affinities.

| Receptor | Kᵢ (nM) | Source |

| Human CB1 | 2.91 | [1] |

| Human CB2 | 4.24 | [1] |

Experimental Protocols

While specific synthesis details are unavailable, pharmacological studies have employed various in vitro and in vivo assays to characterize the activity of this compound. A key publication by Mauler F, et al. in the Journal of Pharmacology and Experimental Therapeutics (2002) details some of these experimental methods.

Receptor Binding Assays:

-

Objective: To determine the binding affinity of this compound to cannabinoid receptors.

-

Methodology: Radioligand binding assays were performed using membranes from cells expressing human CB1 and CB2 receptors. The displacement of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) by increasing concentrations of this compound was measured. The inhibitor constant (Kᵢ) was then calculated from the IC₅₀ values.

Functional Assays (e.g., [³⁵S]GTPγS Binding):

-

Objective: To determine the functional activity (agonism/antagonism) of this compound at cannabinoid receptors.

-

Methodology: The binding of [³⁵S]GTPγS to G-protein coupled receptors upon agonist stimulation was measured in cell membranes expressing CB1 or CB2 receptors. An increase in [³⁵S]GTPγS binding in the presence of this compound indicates agonist activity.

The signaling pathway for cannabinoid receptor activation, which is relevant to the functional assays performed on this compound, is depicted below.

Conclusion

This compound is a well-characterized cannabinoid receptor agonist with high affinity and potency. Its unique chemical structure and significant neuroprotective effects observed in preclinical models make it a valuable tool for cannabinoid research. While detailed synthesis protocols are not publicly available, the existing pharmacological data provide a strong foundation for its use in scientific investigation. Further research and potential disclosure of its synthetic route would be beneficial for the scientific community to fully explore the therapeutic potential of this and related compounds.

References

BAY 38-7271 (CAS RN: 212188-60-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 38-7271, also known as (-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate, is a potent and selective synthetic cannabinoid receptor agonist. Developed by Bayer AG, it exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Initially investigated for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI) and cerebral ischemia, its development was licensed to KeyNeurotek Pharmaceuticals.[1] Although it reached Phase II clinical trials in 2008, its development appears to have been discontinued.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical Properties and Synthesis

This compound is a diarylether sulfonylester derivative, structurally distinct from classical cannabinoids.[3] Its chemical formula is C20H21F3O5S, and its molar mass is 430.44 g/mol .[1]

Proposed Synthesis:

While the specific, detailed synthesis of this compound is proprietary, a plausible synthetic route can be conceptualized based on general organic chemistry principles and published syntheses of similar compounds. The synthesis would likely involve a multi-step process culminating in the formation of the sulfonate ester. A key step would be the coupling of a substituted indanol derivative with a substituted phenol, followed by sulfonation. The stereochemistry of the hydroxymethylindanyl moiety is crucial for its biological activity.

Mechanism of Action and Pharmacology

This compound acts as a full agonist at both CB1 and CB2 receptors.[1][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular signaling events.

Signaling Pathways

Activation of CB1 and CB2 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This, in turn, modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Furthermore, cannabinoid receptor activation can influence ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

Another significant downstream signaling cascade affected is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) pathway.[6][7][8][9] The activation of the MAPK/ERK pathway is complex and can be cell-type specific, but it is generally associated with the regulation of gene expression, cell proliferation, and survival.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinities and Potency

| Parameter | Receptor | Species | Value | Reference |

| Ki | CB1 | Human | 2.91 nM | [1][4] |

| Ki | CB2 | Human | 4.24 nM | [1][4] |

| Ki | CB1 | Rat | 0.46 - 1.85 nM | [3] |

| EC50 ([35S]GTPγS) | CB1 | Rat | - | [3] |

Table 2: In Vivo Neuroprotective Efficacy

| Animal Model | Treatment Paradigm | Dosage | Outcome | Reference |

| Rat Traumatic Brain Injury (Acute Subdural Hematoma) | 4-hour infusion immediately after injury | 100 ng/kg/h | 70% reduction in infarct volume | [3] |

| Rat Traumatic Brain Injury (Acute Subdural Hematoma) | 4-hour infusion with 3-hour delay | 300 ng/kg/h | 59% reduction in infarct volume | [3] |

| Rat Traumatic Brain Injury (Acute Subdural Hematoma) | 1-hour infusion immediately after injury | 0.1 µg/kg | 65% reduction in infarct volume | [10] |

| Rat Traumatic Brain Injury (Acute Subdural Hematoma) | 15-min infusion with 5-hour delay | 3 µg/kg | 64% reduction in infarct volume | [10] |

| Rat Middle Cerebral Artery Occlusion (Permanent) | - | - | Confirmed neuroprotective potential | [3] |

| Rat Middle Cerebral Artery Occlusion (Transient) | - | 1 ng/kg/h | 91% reduction in cortical infarct volume | [10] |

| Rat Middle Cerebral Artery Occlusion (Transient) | - | 10 ng/kg/h | 53% reduction in striatal infarct volume | [10] |

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cells expressing the cannabinoid receptors (e.g., rat brain or CHO cells transfected with human CB1/CB2).

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EGTA, and GDP.

-

Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of this compound (or other test compounds), and [35S]GTPγS in the assay buffer.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60-90 minutes) to allow for the binding of [35S]GTPγS to activated G-proteins.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma)

This model is used to evaluate the neuroprotective effects of compounds in a clinically relevant setting of TBI.

Methodology:

-

Animal Preparation: Anesthetize adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Place the rat in a stereotaxic frame.

-

Make a midline scalp incision to expose the skull.

-

Drill a small burr hole over the parietal cortex, taking care not to damage the dura mater.

-

-

Induction of Hematoma:

-

Treatment: Administer this compound or vehicle intravenously at the desired time points (e.g., immediately after injury or with a delay).

-

Monitoring: Monitor physiological parameters such as intracranial pressure (ICP) and mean arterial blood pressure (MABP) throughout the experiment.

-

Neurological Assessment: Perform behavioral tests at various time points post-injury to assess neurological deficits.

-

Histological Analysis:

-

After a set survival period (e.g., 24 hours or 7 days), euthanize the animals and perfuse the brains.

-

Harvest the brains and section them.

-

Stain the sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) or for specific cellular and molecular markers.

-

Quantify the infarct volume and other histological parameters.

-

Rat Model of Middle Cerebral Artery Occlusion (MCAO)

This model is a widely used to study focal cerebral ischemia (stroke).

Methodology:

-

Animal Preparation: Anesthetize adult male rats.

-

Surgical Procedure:

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Insert a nylon monofilament suture with a blunted, coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion:

-

Maintain the occlusion for a specific duration (e.g., 90 minutes for transient MCAO) or permanently.

-

For transient MCAO, withdraw the filament to allow for reperfusion.

-

-

Treatment: Administer this compound or vehicle as required.

-

Assessment: Similar to the TBI model, assess neurological deficits and perform histological analysis to determine infarct volume.

Conclusion

This compound is a well-characterized, potent cannabinoid receptor agonist with demonstrated neuroprotective effects in preclinical models of acute brain injury. Despite its stalled clinical development, the data and methodologies associated with this compound remain valuable for researchers in the fields of cannabinoid pharmacology, neuroprotection, and drug development. This technical guide provides a comprehensive resource for understanding the key attributes of this compound and for designing future studies in these areas.

References

- 1. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]

- 2. researchgate.net [researchgate.net]

- 3. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new rat model of diffuse brain injury associated with acute subdural hematoma: assessment of varying hematoma volume, insult severity, and the presence of hypoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The construction of an improved model of acute subdural hematoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of BAY 38-7271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 38-7271 is a potent and selective cannabinoid receptor agonist with high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] Developed by Bayer AG, this compound has demonstrated significant neuroprotective effects in preclinical models, suggesting its potential therapeutic application in conditions such as traumatic brain injury and cerebral ischemia.[1][3] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols are provided to enable replication and further investigation of its properties.

Core Data Summary

The in vitro characteristics of this compound have been determined through a series of binding and functional assays. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Human CB1 | Recombinant | [3H]CP 55,940 | 2.91 | [1] |

| Human CB2 | Recombinant | [3H]CP 55,940 | 4.24 | [1] |

| Rat Brain CB1 | Native | Not Specified | 0.46 - 1.85 | [4][5] |

| Human Cortex CB1 | Native | Not Specified | 0.46 - 1.85 | [4][5] |

Table 2: Functional Activity of this compound

| Assay Type | Receptor | Cell Line | Parameter | Value | Reference |

| [35S]GTPγS Binding | CB1 | Not Specified | Agonist Activity | Full Agonist | [1] |

| [35S]GTPγS Binding | CB2 | Not Specified | Agonist Activity | Full Agonist | [1] |

| Adenylyl Cyclase | CB1/CB2 | Not Specified | cAMP levels | Inhibition |

Signaling Pathways

This compound exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling mechanism involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of these receptors can also lead to the modulation of various ion channels and other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

BAY 38-7271: A Comprehensive Technical Guide to its Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of BAY 38-7271 for cannabinoid receptors. This compound is a potent cannabinoid receptor agonist with demonstrated analgesic and neuroprotective effects, making it a significant compound of interest in scientific research and therapeutic development.[1] This document summarizes key quantitative data, details common experimental protocols for assessing receptor binding and functional activity, and visualizes associated signaling pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound to cannabinoid receptors CB1 and CB2 has been determined through various radioligand binding studies. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The data presented below is a compilation from multiple sources.

| Receptor | Ki (nM) | Source Species/System | Reference |

| Human CB1 | 1.85 | Recombinant | [2][3] |

| Human CB1 | 0.46 - 1.85 | Recombinant, Human Cortex, Rat Brain | [4] |

| CB1 | 2.91 | Not Specified | [1][5][6][7] |

| Human CB2 | 5.96 | Recombinant | [2][3] |

| CB2 | 4.24 | Not Specified | [1][5][6][7] |

Note: Variations in reported Ki values can be attributed to differences in experimental conditions, such as the radioligand used, the source of the receptor (e.g., recombinant cell lines vs. native tissue), and the specific assay buffer compositions.

Experimental Protocols

The characterization of a compound's interaction with a receptor involves a suite of in vitro assays. Below are detailed methodologies for key experiments used to determine the binding affinity and functional activity of ligands like this compound at cannabinoid receptors.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO-K1 or HEK-293 cells).

-

Radioligand (e.g., [3H]CP55940).

-

Test compound (e.g., this compound) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Efficacy of BAY 38-7271 in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. The cannabinoid system has emerged as a promising therapeutic target for neuroprotection in ischemic stroke. BAY 38-7271 is a potent agonist of cannabinoid receptors CB1 and CB2 and has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its efficacy, mechanism of action, and the experimental methodologies used to evaluate its therapeutic potential.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in various preclinical models of cerebral ischemia and related neurotrauma. The following tables summarize the key findings.

Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCA-O)

| Treatment Regimen | Dose | Infarct Volume Reduction (Cortex) | Infarct Volume Reduction (Striatum) |

| Intravenous Infusion | 1 ng/kg/h | 91%[1][2] | - |

| Intravenous Infusion | 10 ng/kg/h | - | 53%[1][2] |

Table 2: Neuroprotective Efficacy of this compound in a Rat Model of Acute Subdural Hematoma (SDH)

| Administration Route & Timing | Dose / Infusion Rate | Infarct Volume Reduction | Reference |

| 1-hour intravenous infusion immediately after SDH | 0.1 µg/kg | 65% | [1][2] |

| 15-minute intravenous infusion immediately after SDH | 10 µg/kg | 53% | [1][2] |

| 4-hour intravenous infusion with a 5-hour delay | 1.0 µg/kg/h | 49% | [1][2] |

| 15-minute intravenous infusion with a 5-hour delay | 3 µg/kg | 64% | [1][2] |

| 4-hour intravenous infusion immediately after SDH | 100 ng/kg/h | 70% | [3] |

| 4-hour intravenous infusion with a 3-hour delay | 300 ng/kg/h | 59% | [3] |

Table 3: Effects of this compound on Intracranial Pressure and Brain Edema in the Rat SDH Model (24 hours post-injury)

| Parameter | Dose (Intravenous Infusion) | Reduction |

| Intracranial Pressure | 250 ng/kg/h | 28%[1][2] |

| Brain Water Content | 250 ng/kg/h | 20%[1][2] |

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCA-O) Model in Rats

This model mimics focal ischemic stroke with reperfusion.

a. Animal Preparation:

-

Species: Male Wistar or Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

-

Physiological Monitoring: Body temperature is maintained at 37°C using a heating pad. Arterial blood gases, pH, and blood glucose are monitored and maintained within physiological ranges.

b. Surgical Procedure (Intraluminal Filament Method):

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated distally and coagulated.

-

A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is maintained for a specified period (e.g., 90 or 120 minutes).

-

The filament is then withdrawn to allow for reperfusion of the MCA territory.

c. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., a mixture of cremophor, ethanol, and saline).

-

The drug is administered via intravenous infusion at the doses and time points specified in the experimental design.

d. Assessment of Infarct Volume:

-

24 to 48 hours after reperfusion, rats are euthanized.

-

Brains are rapidly removed and sectioned coronally (2 mm thickness).

-

Sections are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 15-30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted area white.

-

The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.

Acute Subdural Hematoma (SDH) Model in Rats

This model is used to study the effects of traumatic brain injury and associated ischemic damage.

a. Animal Preparation:

-

Similar to the tMCA-O model, male rats are anesthetized and physiologically monitored.

b. Surgical Procedure:

-

A burr hole is drilled over the parietal cortex.

-

A catheter is inserted into the subdural space.

-

A specific volume of autologous non-heparinized blood (e.g., 400 µL) is slowly infused into the subdural space to create a hematoma.

-

The catheter is removed, and the burr hole is sealed.

c. Drug Administration:

-

This compound is administered intravenously at the specified doses and time points relative to the induction of the SDH.

d. Outcome Measures:

-

Infarct volume is assessed using TTC staining as described above.

-

Intracranial pressure can be monitored continuously using a parenchymal probe.

-

Brain water content is determined by comparing the wet and dry weights of brain tissue samples.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of this compound in Cerebral Ischemia

The neuroprotective effects of this compound are mediated through the activation of CB1 and CB2 cannabinoid receptors.

Caption: this compound signaling pathway in cerebral ischemia.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines the typical workflow for assessing the neuroprotective effects of a compound like this compound in a preclinical model of cerebral ischemia.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

Preclinical studies have consistently demonstrated the potent neuroprotective effects of this compound in models of cerebral ischemia. Its ability to significantly reduce infarct volume, intracranial pressure, and brain edema highlights its therapeutic potential. The mechanism of action, involving the activation of both CB1 and CB2 receptors, targets key pathological processes in ischemic stroke, namely excitotoxicity and neuroinflammation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the neuroprotective properties of cannabinoid receptor agonists in the context of cerebral ischemia. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of stroke.

References

Methodological & Application

Application Notes and Protocols for BAY 38-7271 In Vivo Studies

These application notes provide a comprehensive overview of the experimental use of BAY 38-7271, a potent cannabinoid receptor agonist, in preclinical in vivo models of neurological injury. The provided protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a structurally novel, highly potent and selective full agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] Its neuroprotective effects are primarily mediated through the activation of CB1 receptors located on neurons.[3] Activation of these receptors initiates a cascade of intracellular signaling events that protect neurons from damage in models of traumatic brain injury and cerebral ischemia.[1][4] Key downstream pathways include the activation of pro-survival signaling cascades such as PI3K/Akt and ERK, which in turn can lead to the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). Additionally, CB1 receptor activation can inhibit the release of excitotoxic neurotransmitters like glutamate (B1630785) and suppress neuroinflammatory pathways, such as the NF-κB signaling cascade.[3]

Signaling Pathway

Quantitative Data from In Vivo Studies

The neuroprotective efficacy of this compound has been demonstrated in various rodent models of neurological injury. The following tables summarize the key quantitative findings.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Acute Subdural Hematoma (SDH)

| Dosage and Administration Route | Infusion Duration | Treatment Delay | Outcome Measure | Efficacy |

| 100 ng/kg/h, i.v. | 4 hours | Immediate | Infarct Volume Reduction | 70% |

| 300 ng/kg/h, i.v. | 4 hours | 3 hours | Infarct Volume Reduction | 59% |

| 0.1 µg/kg, i.v. | 1 hour | Immediate | Infarct Volume Reduction | 65% |

| 10 µg/kg, i.v. | 15 minutes | Immediate | Infarct Volume Reduction | 53% |

| 1.0 µg/kg/h, i.v. | 4 hours | 5 hours | Infarct Volume Reduction | 49% |

| 3 µg/kg, i.v. | 15 minutes | 5 hours | Infarct Volume Reduction | 64% |

| 250 ng/kg/h, i.v. | 24 hours | Immediate | Intracranial Pressure Reduction | 28% |

| 250 ng/kg/h, i.v. | 24 hours | Immediate | Brain Water Content Reduction | 20% |

Table 2: Neuroprotective Effects of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

| Dosage and Administration Route | Outcome Measure | Efficacy |

| 1 ng/kg/h, i.v. | Cortical Infarct Volume Reduction | 91% |

| 10 ng/kg/h, i.v. | Striatal Infarct Volume Reduction | 53% |

Experimental Protocols

The following are detailed protocols for two common in vivo models used to evaluate the neuroprotective effects of this compound.

Protocol 1: Acute Subdural Hematoma (SDH) in Rats

This model simulates a traumatic brain injury characterized by bleeding into the subdural space.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

High-speed dental drill

-

30-gauge needle

-

Infusion pump

-

This compound

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

-

Physiological monitoring equipment (for intracranial pressure - ICP, and mean arterial blood pressure - MABP)

-

Suturing material

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

-

Place the animal in a stereotaxic frame.

-

Insert a catheter into the femoral artery for continuous MABP monitoring and blood sampling.

-

Insert a catheter into the femoral vein for intravenous drug administration.

-

-

Surgical Procedure:

-

Make a midline scalp incision and expose the skull.

-

Perform a craniotomy over the right parietal cortex using a high-speed dental drill. Keep the dura mater intact.

-

For ICP monitoring, a separate burr hole can be drilled and a pressure probe inserted into the epidural space.

-

-

Induction of SDH:

-

Gently insert a 30-gauge needle through the dura into the subdural space.

-

Inject a specific volume of non-heparinized autologous blood (e.g., 200-400 µL), previously drawn from the femoral artery, into the subdural space over a period of 5-10 minutes.

-

After injection, seal the burr hole with bone wax.

-

-

Drug Administration:

-

Prepare the this compound solution in a suitable vehicle. A common vehicle for cannabinoid agonists is a 1:1:18 mixture of ethanol:Emulphor:saline. The final concentration should be prepared to deliver the desired dose based on the infusion rate and animal's body weight.

-

Initiate the intravenous infusion of this compound or vehicle according to the experimental design (e.g., immediately after SDH induction or with a specified delay).

-

-

Post-operative Care and Monitoring:

-

Suture the scalp incision.

-

Allow the animal to recover from anesthesia in a warm environment.

-

Continuously monitor physiological parameters such as MABP and ICP for the duration of the experiment.

-

-

Outcome Assessment:

-

At a predetermined time point (e.g., 24 or 48 hours post-injury), euthanize the animal.

-

Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Harvest the brain for histological analysis (e.g., TTC staining to determine infarct volume) or other biochemical assays.

-

Neurological deficit scoring can also be performed at various time points post-injury.

-

Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model simulates ischemic stroke by temporarily blocking blood flow in the middle cerebral artery.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Operating microscope

-

Micro-surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

Vessel clips

-

Infusion pump

-

This compound

-

Vehicle (as described in Protocol 1)

-

Suturing material

Procedure:

-

Animal Preparation:

-

Anesthetize the rat as described in the SDH protocol.

-

Place the animal in a supine position.

-

Make a midline cervical incision to expose the right common carotid artery (CCA).

-

-

Surgical Procedure:

-

Under an operating microscope, carefully dissect and isolate the CCA, the external carotid artery (ECA), and the internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Place temporary ligatures or micro-vessel clips on the CCA and ICA to prevent bleeding.

-

-

Induction of MCAO:

-

Make a small incision in the ECA stump.

-

Introduce a 4-0 monofilament nylon suture with a rounded tip through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

A successful occlusion is often confirmed by a drop in cerebral blood flow, which can be monitored using laser Doppler flowmetry.

-

-

Drug Administration:

-

Administer this compound or vehicle via a cannulated femoral vein as described in the SDH protocol. The infusion can be started at the time of occlusion or reperfusion.

-

-

Reperfusion:

-

After a defined period of occlusion (e.g., 60 or 90 minutes), gently withdraw the suture to allow for reperfusion of the MCA territory.

-

-

Post-operative Care:

-

Remove the vessel clips and ligate the ECA stump.

-

Close the cervical incision in layers.

-

Allow the animal to recover from anesthesia in a warm and monitored environment.

-

-

Outcome Assessment:

-

Assess neurological deficits at various time points (e.g., 2, 24, and 48 hours) using a standardized scoring system.

-

At the end of the experiment (e.g., 48 hours), euthanize the animal and harvest the brain for infarct volume analysis using TTC staining.

-

Disclaimer: These protocols provide a general framework. Researchers should optimize the procedures based on their specific experimental goals and institutional animal care and use guidelines. The exact formulation of this compound for intravenous infusion was not explicitly detailed in the reviewed literature; therefore, the suggested vehicle is based on common practices for similar compounds. It is recommended to perform pilot studies to determine the optimal formulation and dosage for your specific experimental setup.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 4. BAY 59-3074 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for BAY 38-7271 in Rat Models of Traumatic Brain Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 38-7271 is a structurally novel, highly selective, and potent cannabinoid CB1/CB2 receptor agonist that has demonstrated significant neuroprotective efficacy in preclinical rat models of traumatic brain injury (TBI).[1][2] Its ability to reduce neuronal damage and brain edema, even with a therapeutic window of at least 5 hours post-injury, makes it a compelling candidate for further investigation in the context of TBI therapeutics.[1][2][3] These application notes provide a summary of key quantitative data and detailed experimental protocols for the use of this compound in rat TBI models, intended to guide researchers in designing and executing related studies.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the activation of cannabinoid receptors CB1 and CB2.[1][4] As a full agonist, it has a high affinity for both receptor subtypes, with K_i_ values of 2.91nM at CB1 and 4.24nM at CB2.[5] The activation of these receptors in the central nervous system is believed to trigger multiple neuroprotective mechanisms, including the reduction of excitotoxicity, inflammation, and oxidative stress, which are key pathological events following a traumatic brain injury.[3][6]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in rat models of TBI.

Table 1: Neuroprotective Efficacy of this compound in a Rat Acute Subdural Hematoma (SDH) Model

| Administration Protocol | Dosage | Infarct Volume Reduction | Reference |

| 1-hour infusion (immediate) | 0.1 µg/kg | 65% | [3] |

| 15-minute infusion (immediate) | 10 µg/kg | 53% | [3] |

| 4-hour infusion (5-hour delay) | 1.0 µg/kg/h | 49% | [3] |

| 15-minute infusion (5-hour delay) | 3 µg/kg | 64% | [3] |

| 4-hour infusion (immediate) | 100 ng/kg/h | 70% | [7][8] |

| 4-hour infusion (3-hour delay) | 300 ng/kg/h | 59% | [7] |

Table 2: Efficacy of this compound in a Rat Transient Middle Cerebral Artery Occlusion (tMCA-O) Model

| Brain Region | Dosage | Neuroprotection | Reference |

| Cerebral Cortex | 1 ng/kg/h | 91% | [3] |

| Striatum | 10 ng/kg/h | 53% | [3] |

Table 3: Effect of this compound on TBI-Induced Brain Edema and Intracranial Pressure (24h post-SDH)

| Parameter | Dosage | Reduction | Reference |

| Intracranial Pressure | 250 ng/kg/h | 28% | [3] |

| Brain Water Content | 250 ng/kg/h | 20% | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in rat models of TBI.

Acute Subdural Hematoma (SDH) Rat Model of TBI

This model is used to mimic the acute subdural hematoma that can occur in human TBI.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Surgical drill

-

Hamilton syringe

-

Autologous blood

Procedure:

-

Anesthetize the rat and fix its head in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a burr hole over the desired cortical area (e.g., parietal cortex).

-

Carefully insert a needle through the burr hole to a predetermined depth, avoiding damage to the underlying brain tissue.

-

Slowly inject a specific volume of fresh, autologous blood into the subdural space to create a hematoma.

-

Withdraw the needle, seal the burr hole with bone wax, and suture the scalp incision.

-

Allow the animal to recover from anesthesia in a warm environment.

Drug Administration Protocol

This compound is typically administered intravenously.

Materials:

-

This compound

-

Vehicle solution (e.g., saline, DMSO, or a specific formulation as described in the literature)

-

Infusion pump

-

Catheter for intravenous access (e.g., jugular or tail vein)

Procedure:

-

Prepare the this compound solution in the appropriate vehicle at the desired concentration.

-

Establish intravenous access in the anesthetized rat.

-

Connect the catheter to the infusion pump.

-

Administer this compound according to the desired protocol (e.g., immediate or delayed infusion for a specified duration and at a specific dose).

-

For control groups, administer the vehicle solution using the same protocol.

Assessment of Neuroprotection (Infarct Volume)

Histological analysis is used to quantify the extent of brain damage.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

-

Phosphate-buffered saline (PBS)

-

Formalin

-

Vibratome or cryostat

-

Image analysis software

Procedure:

-

At a predetermined time point post-TBI (e.g., 24 or 48 hours), euthanize the rat and perfuse transcardially with PBS followed by formalin.

-

Carefully extract the brain.

-

Section the brain into coronal slices of a specific thickness (e.g., 2 mm).

-